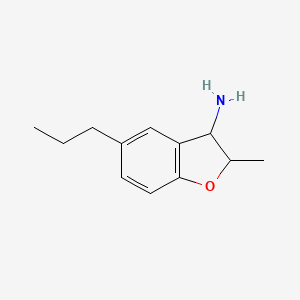

2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-amine

Description

2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-amine is a substituted dihydrobenzofuran derivative characterized by a fused bicyclic benzofuran core with a methyl group at position 2 and a propyl chain at position 3.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-methyl-5-propyl-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C12H17NO/c1-3-4-9-5-6-11-10(7-9)12(13)8(2)14-11/h5-8,12H,3-4,13H2,1-2H3 |

InChI Key |

SDNFKPHLJDRTHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC2=C(C=C1)OC(C2N)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Phenolic Precursors

Key route : Formation of the dihydrobenzofuran core via acid- or base-mediated cyclization of substituted phenolic intermediates.

Example :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | AlCl₃ (0.1 equiv), DCB, 120°C, 16 h | 60–75% | |

| Amidation | HATU, DiPEA, amine (1.2 equiv), DCM, rt | 45–68% |

Halogenation-Amine Substitution

Key route : Bromination of methyl groups followed by displacement with amines.

Example :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS (1.0 equiv), CCl₄, 8 h reflux | 30–40% | |

| Amination | Dimethylamine (2.0 equiv), K₂CO₃, acetone, 24 h | 55–60% |

Palladium-Catalyzed Coupling

Key route : Suzuki-Miyaura coupling to install the propyl group post-cyclization.

Example :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O, 90°C | 70–85% | |

| Amine Installation | Pd₂(dba)₃, Xantphos, amine, t-BuONa, dioxane | 50–65% |

Radical-Mediated Synthesis

Key route : Thiol-alkyne radical coupling to construct the benzofuran core.

Example :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Radical Cyclization | Thiol (1.2 equiv), K₂S₂O₈, MeCN, 24 h | 60–75% | |

| Oxidation | NH₄OH, FeCl₃, MeOH, rt | 40–50% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Cyclization | High regioselectivity | Long reaction times | Moderate |

| Halogenation | Simple purification | Low bromination yields | Low |

| Palladium | Versatile substituents | Costly catalysts | High |

| Radical | Eco-friendly conditions | Limited amine compatibility | Moderate |

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include borane-dimethyl sulfide complex for reductions and iodine for cyclization reactions . The conditions often involve anhydrous solvents and controlled temperatures to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated benzofuran compounds .

Scientific Research Applications

2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

Chemistry: It is used as a precursor for synthesizing more complex benzofuran derivatives.

Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to inhibit certain enzymes or receptors involved in disease processes. For example, some benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below compares 2-methyl-5-propyl-2,3-dihydro-1-benzofuran-3-amine with similar compounds based on substituents, molecular formulas, and key properties:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Source |

|---|---|---|---|---|---|

| This compound | Methyl (C2), Propyl (C5), NH2 (C3) | C₁₂H₁₇NO | 191.27 | Not Available | Hypothetical |

| 2-Methyl-2,3-dihydro-1-benzofuran-3-amine | Methyl (C2), NH2 (C3) | C₉H₁₁NO | 149.19 | Not Available | Category D9 |

| (2,3-Dihydro-1-benzofuran-5-yl)(pyridin-3-yl)methylamine | Ethylamine, Pyridinyl (C3) | C₁₆H₁₈N₂O | 254.33 | 1153744-84-3 | |

| 5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride | Br (C5), F (C6), NH2·HCl (C3) | C₈H₈BrFNO·HCl | 284.52 (free base) | Not Available |

Key Observations:

Amine Functionalization : Unlike the ethylamine group in , the primary amine in the target compound could favor interactions with polar residues in biological targets.

Halogenated Analogs : Bromo- and fluoro-substituted analogs (e.g., ) exhibit higher molecular weights and altered electronic properties, which may influence binding affinities or metabolic stability.

Biological Activity

2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-amine is a member of the benzofuran family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-tumor, antibacterial, and antiviral domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

The molecular formula of this compound is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol. Its structure features a benzofuran core with specific substitutions that influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | This compound |

| InChI Key | SDNFKPHLJDRTHQ-UHFFFAOYSA-N |

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may inhibit various enzymes and receptors involved in disease processes. For instance, some derivatives have demonstrated the ability to interfere with cell signaling pathways critical for cancer cell proliferation.

Antitumor Activity

Studies have shown that benzofuran derivatives exhibit significant antitumor properties. For example, a study reported that compounds similar to this compound inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of kinases associated with tumor growth and survival.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several Gram-positive and Gram-negative bacteria. A notable study indicated that derivatives of benzofuran compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.69 - 22.9 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 11.29 - 77.38 |

Antiviral Activity

Research also highlights the potential antiviral properties of this compound. Some studies suggest that benzofuran derivatives can inhibit viral replication by targeting viral enzymes or host cell receptors essential for viral entry and propagation.

Case Studies

- Antitumor Study : A study conducted on a series of benzofuran derivatives including this compound showed promising results in inhibiting the proliferation of breast cancer cells in vitro. The study found that these compounds induced apoptosis through the activation of caspase pathways.

- Antibacterial Evaluation : Another research project evaluated the antibacterial activity of synthesized benzofuran derivatives against clinical isolates of E. coli. The results revealed that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics.

Q & A

Q. What are the standard synthetic routes for 2-Methyl-5-propyl-2,3-dihydro-1-benzofuran-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves multi-step synthesis starting with substituted benzofuran precursors. For example, halogenated intermediates (e.g., bromo or chloro derivatives) can undergo nucleophilic substitution with alkylamines under anhydrous conditions. Key steps include:

- Lithiation of a benzofuran scaffold using n-BuLi in THF at −78°C to activate specific positions for functionalization .

- Propyl group introduction via Grignard or alkylamine coupling, monitored by TLC/HPLC for intermediate purity .

- Final purification via column chromatography or recrystallization to achieve >95% purity (typical for similar dihydrobenzofuran amines) .

Yield optimization requires strict control of temperature, solvent polarity, and catalyst selection (e.g., AgCN for cyanation steps) .

Q. How is the stereochemistry of this compound resolved, and what analytical techniques validate it?

- Methodological Answer : Chiral resolution methods include:

- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to separate enantiomers .

- X-ray crystallography : Single-crystal analysis with SHELXL software confirms absolute configuration, particularly for derivatives with resolved stereocenters (e.g., (R)- or (S)-enantiomers) .

- Circular Dichroism (CD) : Correlates optical activity with electronic transitions in the benzofuran ring .

Q. What spectroscopic methods are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR : H and C NMR identify substituent patterns (e.g., propyl group protons at δ 0.8–1.5 ppm, dihydrofuran ring protons at δ 3.5–4.5 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] for CHNO) and fragmentation pathways .

- Elemental Analysis : Validates stoichiometry (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How do substituents (e.g., propyl vs. methyl groups) impact the compound’s reactivity in downstream derivatization?

- Methodological Answer : Substituent effects are studied via:

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electron density distribution and nucleophilic sites on the benzofuran ring .

- Kinetic Studies : Comparing reaction rates of propyl-substituted vs. methylated analogs in SNAr or cross-coupling reactions. Bulkier substituents (e.g., propyl) may sterically hinder electrophilic attack at the 5-position .

- Hammett Plots : Correlate substituent electronic effects (σ values) with reaction outcomes .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC50_{50}50 values)?

- Methodological Answer : Contradictions arise from variations in assay conditions or impurity profiles. Solutions include:

- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., fixed ATP concentrations in kinase assays) .

- Impurity Profiling : Use LC-MS to identify side products (e.g., deaminated byproducts) that may interfere with activity .

- Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers and consensus trends .

Q. How can crystallographic data for this compound derivatives inform drug design?

- Methodological Answer :

- SHELX Refinement : High-resolution X-ray data refined via SHELXL reveals bond angles/rotational barriers critical for docking studies (e.g., dihydrofuran ring puckering affecting target binding) .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds with amine groups) to guide solubility optimization .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH extremes (1–13), UV light, and oxidative agents (HO), analyzing degradation products via LC-MS .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify remaining parent compound using UPLC-PDA .

Data Analysis and Experimental Design

Q. How are QSAR models developed for benzofuran-3-amine derivatives, and what descriptors are most predictive?

- Methodological Answer :

- Descriptor Selection : Include topological (e.g., Wiener index), electronic (HOMO/LUMO gaps), and steric parameters (molar refractivity) .

- Validation : Use leave-one-out cross-validation and external test sets to avoid overfitting. For dihydrobenzofurans, logP and amine pKa are often critical predictors of blood-brain barrier penetration .

Q. What statistical approaches handle batch-to-batch variability in synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.